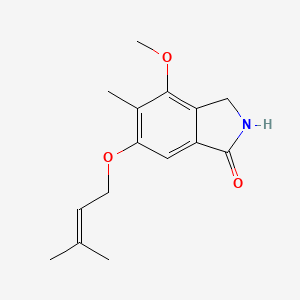

Zinnimidine

Description

Structure

3D Structure

Properties

CAS No. |

148717-77-5 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C15H19NO3/c1-9(2)5-6-19-13-7-11-12(8-16-15(11)17)14(18-4)10(13)3/h5,7H,6,8H2,1-4H3,(H,16,17) |

InChI Key |

DSOITGJEUKHAJN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |

Synonyms |

4-methoxy-5-methyl-6-(3-methylbut-2-enyloxy)-2,3-dihydro-1H-isoindol-1-one zinnimidine |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Zinnimidine

Fungal Source Organisms and Bioprospecting Strategies

The discovery and subsequent study of Zinnimidine are rooted in the exploration of secondary metabolites from fungi. researchgate.net Bioprospecting efforts have identified several fungal genera as producers of this compound.

This compound is predominantly isolated from fungi belonging to the genus Alternaria, particularly from species like Alternaria alternata and Alternaria cichorii. nih.govresearchgate.net The production of this compound is achieved through controlled cultivation and fermentation of these fungal strains. While specific protocols can vary, a general approach involves growing the fungus in a nutrient-rich medium to encourage the biosynthesis of secondary metabolites.

For instance, studies involving Alternaria alternata have utilized Yeast Extract Peptone Dextrose (YPD) medium for large-scale fermentation. nih.gov The process typically begins with the cultivation of a pre-culture, which is then transferred to the main fermentation broth. The culture is incubated for several days under specific conditions of temperature and agitation to optimize metabolite production. nih.gov In some experimental setups, such as those involving heterologous expression in Saccharomyces cerevisiae, specialized media like Tryptophan Dropout Medium may be used for initial culturing before scaling up in YPD. nih.gov

Table 1: Example Fermentation Parameters for this compound-Producing Fungi

| Parameter | Condition | Source |

|---|---|---|

| Fungal Strain | Alternaria alternata | nih.gov |

| Medium | Yeast Extract Peptone Dextrose (YPD) | nih.gov |

| Temperature | 30 °C | nih.gov |

| Agitation | 250 rpm | nih.gov |

| Incubation Time | 3 days | nih.gov |

In their natural environment, fungi produce a vast array of secondary metabolites that are not essential for their primary growth but serve critical ecological functions. researchgate.netmdpi.com this compound is classified as a phytotoxin, a compound that is toxic to plants. nih.gov Its production by phytopathogenic fungi like Alternaria species suggests a role in plant-fungus interactions. mdpi.com These compounds can inhibit the growth of plant seedlings, potentially aiding the fungus in colonizing host plant tissues. nih.gov The study of such phytotoxins is crucial for understanding plant diseases and can provide a basis for developing new, environmentally safer herbicides or biocontrol strategies. researchgate.netresearchgate.net

Advanced Chromatographic Separation Techniques for this compound Isolation

The isolation of pure this compound from a complex fungal fermentation broth is a multi-step process that relies on advanced chromatographic techniques. nih.govnih.gov These methods separate molecules based on their physical and chemical properties, such as polarity, size, and charge. journalagent.com

The initial step in purification typically involves solvent extraction. After fermentation, the broth is often extracted with an organic solvent like ethyl acetate (B1210297) to separate the secondary metabolites from the aqueous culture medium. nih.gov This crude extract contains a mixture of compounds and requires further purification. nih.gov

A common multi-stage strategy involves several chromatographic steps:

Initial Fractionation: The crude extract may first be subjected to techniques like Vacuum Liquid Chromatography (VLC) or column chromatography using silica (B1680970) gel to separate the compounds into fractions of decreasing complexity. nih.gov

Affinity Chromatography: In studies involving recombinant proteins, such as the enzymes in the this compound biosynthetic pathway, affinity chromatography is employed. For example, His6-tagged fusion proteins can be purified from cell lysates using a Ni-NTA agarose (B213101) resin, which specifically binds the tag. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a key technique for high-resolution separation. journalagent.comjsmcentral.org Fractions containing the target compound are further purified using HPLC, often in multiple stages with different column chemistries and solvent systems to isolate the pure compound. nih.gov

To obtain sufficient quantities of this compound for structural analysis and bioactivity studies, analytical separation methods must be scaled up to a preparative level. nih.gov This involves using larger columns and higher flow rates. For the purification of this compound and its biosynthetic precursors, a semi-preparative ODS-A C18 column (e.g., 10 × 250 mm, 5 μm) has been used. nih.gov The separation is achieved by applying a linear gradient of solvents, such as acetonitrile (B52724) and water, at a specific flow rate (e.g., 2 ml/min), allowing for the collection of the pure compound. nih.gov The goal of preparative chromatography is to maximize throughput while maintaining high resolution and purity. mdpi.com

High-Resolution Spectrometric and Spectroscopic Approaches for this compound Structure Elucidation

Once this compound has been isolated in pure form, its exact chemical structure is determined using a combination of high-resolution spectrometric and spectroscopic techniques. researchgate.netjchps.com These methods provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms. mdpi.com

The primary techniques used for the structural elucidation of natural products like this compound include:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization source (HRESIMS), is used to determine the precise molecular weight and elemental formula of the compound. mdpi.comdtu.dk The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules. jchps.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

1D NMR (¹ H and ¹³ C): Provides information about the types of hydrogen and carbon atoms present in the molecule and their chemical environment. mdpi.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, helping to piece together the molecular skeleton. mdpi.com

The structure of this compound was definitively confirmed through the comprehensive analysis of these spectroscopic data, allowing for the unambiguous assignment of its isoindolinone core and substituent groups. researchgate.net

Table 2: Key Spectroscopic and Spectrometric Techniques in Structure Elucidation

| Technique | Information Provided | Application in this compound Elucidation |

|---|---|---|

| HRMS | Precise molecular weight and elemental formula. slideshare.net | Determination of the chemical formula. |

| ¹H NMR | Number and type of hydrogen atoms. | Identifies proton environments and their integrations. jchps.com |

| ¹³C NMR | Number and type of carbon atoms. | Identifies the carbon skeleton of the molecule. nih.gov |

| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H). mdpi.com | Assembling the final molecular structure by linking fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Determination (e.g., 1D NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together its molecular framework.

In recent studies concerning the biosynthesis of this compound, the compound was isolated and its identity was confirmed by comparing its ¹H and ¹³C NMR spectra with data reported in the literature. nih.gov 1D NMR (¹H and ¹³C) provides information about the different types of protons and carbons present in the molecule and their chemical environments. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity between adjacent protons and across several bonds between protons and carbons, respectively, ultimately revealing the complete structure of the isoindolinone core. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: This table is a representation of typical data for such compounds, as detailed spectral data is often found in supplementary materials of scientific papers.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 168.5 | - |

| 3 | 50.2 | 4.50 (s) |

| 3a | 135.1 | - |

| 4 | 115.8 | 6.80 (s) |

| 5 | 148.9 | - |

| 6 | 145.3 | - |

| 7 | 118.2 | - |

| 7a | 130.5 | - |

| N-CH₃ | 30.1 | 3.10 (s) |

| 5-OCH₃ | 56.0 | 3.85 (s) |

| 6-O-Prenyl | ||

| 1' | 69.5 | 4.60 (d, 7.0) |

| 2' | 120.1 | 5.50 (t, 7.0) |

| 3' | 138.5 | - |

| 4' | 25.8 | 1.80 (s) |

| 5' | 18.2 | 1.75 (s) |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, HRESIMS, MS/MS, Feature-Based Molecular Networking)

Mass spectrometry (MS) provided essential information regarding the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) was specifically utilized to determine its precise molecular formula. researchgate.net This technique measures the mass-to-charge ratio with very high accuracy, allowing for the unambiguous determination of the elemental makeup.

The molecular formula for this compound was established as C₁₅H₁₉NO₃. npatlas.org While techniques like MS/MS and Feature-Based Molecular Networking are valuable for analyzing fragmentation patterns and identifying related compounds in complex mixtures, their specific application to the initial structural elucidation of this compound is not extensively detailed in the primary literature. researchgate.netdtu.dk However, these methods are commonly used in the broader context of natural product discovery to identify analogs and derivatives. dtu.dk

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are vital for determining the absolute configuration of chiral molecules. wikipedia.org This involves analyzing the differential absorption of left and right circularly polarized light. mdpi.com For complex natural products, experimental CD spectra are often compared with spectra predicted by theoretical calculations (like time-dependent density functional theory, TD-DFT) to assign the stereochemistry of chiral centers. researchgate.net

However, for this compound specifically, the application of chiroptical spectroscopy for the assignment of absolute configuration has not been reported. The molecule may be achiral, or its stereochemical properties may not have been determined or published. Studies on related compounds have utilized CD spectroscopy to determine their absolute configurations, but this specific data is not available for this compound in the reviewed literature. researchgate.net

Integrated Spectroscopic Data Analysis for Comprehensive Structural Validation

The definitive structure of this compound was established not by a single technique, but through the careful integration of data from multiple spectroscopic sources. researchgate.netnih.gov This comprehensive approach ensures a high degree of confidence in the final structural assignment.

The process began with HRMS, which provided the exact molecular formula, C₁₅H₁₉NO₃. researchgate.netnpatlas.org This information laid the foundation for the subsequent analysis of NMR data. 1D and 2D NMR experiments then revealed the carbon-hydrogen framework, showing how individual atoms were connected. nih.gov Finally, by combining the molecular formula from MS with the detailed connectivity map from NMR, the complete planar structure of this compound was deduced. This structure was then validated by comparing the acquired spectroscopic data with values found in existing scientific literature, confirming its identity as a novel zinniol-related compound. researchgate.netnih.gov

Biosynthetic Pathways and Enzymology of Zinnimidine

Genetic Basis and Regulation of Zinnimidine Biosynthesis

Targeted Gene Deletions and Heterologous Expression Systems for Pathway Elucidation

The intricate process of natural product biosynthesis often involves complex gene clusters that encode the necessary enzymes. For this compound, a systematic approach involving the identification and analysis of its biosynthetic gene cluster has been instrumental in deciphering its formation nih.gov. Key enzymes, designated ZinADEF, ZinB, and ZinE, have been identified as critical catalysts in this pathway. The ZinADEF enzyme complex is responsible for transforming a 2-methyl benzoic acid-like tetraketide precursor into the core isoindolinone scaffold, while ZinB and ZinE mediate subsequent methylation and prenylation modifications, respectively nih.gov. Furthermore, the enzyme ZinD plays a role in the initial conversion of 1,2-benzenediol to the isoindolinone core, releasing hydrogen peroxide in the process nih.gov.

The conservation of the ZinADEF genes across different fungal species indicates the existence of common biosynthetic pathways and mechanisms for producing isoindolinone scaffolds nih.gov. This genetic conservation underscores the potential for comparative studies and the application of heterologous expression systems. While direct details of this compound's heterologous expression are integrated within the broader pathway elucidation nih.gov, the general utility of such systems for studying large natural product gene clusters (≥70 kb) is well-established, often involving technologies like phage P1-derived Artificial Chromosomes (PACs) in hosts such as Streptomyces coelicolor plos.org. Systems like Pichia pastoris are also widely employed for the high-level heterologous expression of enzymes and metabolites from fungi mdpi.comresearchgate.netfrontiersin.org.

Methodologies involving targeted gene deletions have proven invaluable in related fungal metabolite research. For instance, studies on the biosynthesis of aspernidine A and cichorine (B1196345) in Aspergillus nidulans have utilized gene deletions to identify required gene clusters and intermediates, thereby providing crucial insights into their respective pathways researchgate.netresearchgate.net. This approach allows researchers to dissect the function of individual genes within a cluster and map the sequence of enzymatic reactions.

Table 1: Key Genes and Enzymes in this compound Biosynthesis

| Gene/Enzyme | Proposed Function | Reference |

| ZinADEF | Biosynthesis of the isoindolinone scaffold | nih.gov |

| ZinB | Methylation modification | nih.gov |

| ZinE | Prenylation modification | nih.gov |

| ZinD | Conversion of 1,2-benzenediol to isoindolinone core | nih.gov |

Precursor Feeding Experiments and Isotopic Labeling Studies in Biosynthetic Investigations

Investigating the biosynthesis of natural products often relies on feeding experiments and isotopic labeling studies to trace metabolic pathways and confirm the origin of specific atoms within the molecule. For this compound, these techniques have been integral to its pathway elucidation nih.gov. Precursor feeding experiments involve supplying the producing organism with specific molecules suspected to be intermediates or building blocks of the target compound. By analyzing the metabolites produced, researchers can infer the sequence of enzymatic reactions and identify pathway intermediates researchgate.netmdpi.comnih.gov.

Isotopic labeling studies utilize stable isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), to label precursor molecules. These labeled compounds are then fed to the organism, and the incorporation of the isotopes into the final product, this compound, is tracked using analytical techniques like mass spectrometry or NMR chempep.combiorxiv.orgmdpi.comjpt.com. This method provides a precise way to follow the metabolic flow and confirm the origin of specific carbon or nitrogen atoms within the this compound structure researchgate.net. These combined approaches allow for a comprehensive understanding of how the tetraketide precursor is transformed and modified to yield the final isoindolinone alkaloid nih.gov.

Table 2: Applications of Precursor Feeding and Isotopic Labeling in this compound Biosynthesis

| Technique | Role in this compound Biosynthesis | Supporting Evidence |

| Precursor Feeding | Identification of biosynthetic intermediates and pathway steps | nih.gov |

| Isotopic Labeling | Tracing metabolic fate of atoms, confirming biosynthetic routes | researchgate.net |

Comparative Biosynthesis of this compound with Related Fungal Metabolites

The study of this compound's biosynthesis also benefits from comparisons with related fungal metabolites, particularly other isoindolinone alkaloids. Cichorine, for example, is a structurally similar isoindolinone alkaloid for which total syntheses have been reported alongside this compound researchgate.netebi.ac.ukrsc.org. Such structural relationships suggest potential commonalities in their biosynthetic machinery.

The conservation of key genes, such as the ZinADEF cluster responsible for the isoindolinone scaffold formation, across various fungal species highlights shared biosynthetic mechanisms for this core structure nih.gov. This shared genetic basis allows for comparative analyses, where insights gained from studying one isoindolinone pathway can inform the understanding of others. For instance, research on phthalides, another class of fungal metabolites, has employed feeding experiments with labeled precursors to elucidate and compare their tetraketide-based pathways researchgate.net.

Furthermore, the broader field of fungal metabolite biosynthesis reveals that endophytes and their hosts can share metabolic pathways and produce common metabolites from similar precursors frontiersin.org. This inter-kingdom metabolic crosstalk provides a model for understanding how different organisms might utilize convergent or divergent biosynthetic strategies. Generally, the total biosynthesis of fungal specialized metabolites is often more streamlined, involving fewer chemical steps compared to total chemical synthesis, although chemical synthesis offers greater flexibility for diversification rsc.org.

Table 3: Comparative Biosynthesis of this compound and Related Fungal Metabolites

| Metabolite/Class | Relationship to this compound | Comparative Biosynthetic Aspects | Reference |

| Cichorine | Structurally related isoindolinone alkaloid | Shared isoindolinone core framework; total syntheses reported, implying shared biosynthetic logic. | researchgate.netebi.ac.ukrsc.org |

| Other Isoindolinones | Share the isoindolinone core framework | Conservation of key biosynthetic genes (e.g., ZinADEF) suggests common enzymatic machinery for scaffold formation. | nih.gov |

| Phthalides (e.g., Marilones) | Fungal metabolites with complex pathways | Use of precursor feeding and isotopic labeling to elucidate and compare tetraketide-based pathways; insights into metabolic divergence. | researchgate.net |

| General Fungal Metabolites | Diverse classes (polyketides, alkaloids, etc.) | Biosynthesis often involves fewer steps than total chemical synthesis; potential for shared pathways between organisms. | frontiersin.orgrsc.org |

Compound List

this compound

Cichorine

Aspernidine A

Nidulol

Silvaticol

Marilones A-C

FK506 (Tacrolimus)

Chemical Synthesis Strategies for Zinnimidine and Isoindolinone Analogues

Total Synthesis Approaches to Zinnimidine

The first total synthesis of this compound and its related phytotoxin, cichorine (B1196345), has been reported, highlighting key strategies for assembling this complex molecule.

A common retrosynthetic strategy for this compound involves disconnecting the lactam ring, often leading back to precursors amenable to cyclization. For this compound, the synthesis typically involves the sequential connection of various functionalities onto an aromatic nucleus, culminating in the formation of the isoindolinone core. One proposed retrosynthetic disconnection points towards a pentasubstituted aromatic carbamate (B1207046) as a key intermediate, designed to undergo cyclization to form the lactam unit rsc.org. This approach leverages the dense functionalization of the aromatic ring to guide the subsequent cyclization step.

While the initial total syntheses of this compound itself may not have focused on enantioselectivity, the broader field of isoindolinone synthesis increasingly incorporates stereoselective and enantioselective strategies. Multicomponent reactions (MCRs), discussed below, can be adapted to produce chiral 3-substituted isoindolinones by employing chiral starting materials, such as chiral β-keto lactams frontiersin.orgnih.gov. The general principles of enantioselective synthesis, which aim to produce one specific enantiomer of a chiral molecule, are crucial in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities wikipedia.orgethz.ch. Strategies such as the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis are employed to control stereochemistry in the synthesis of complex molecules, including heterocyclic scaffolds wikipedia.orgethz.chorganic-chemistry.orgnih.govnih.gov.

Multicomponent Reactions (MCRs) for the Construction of the Isoindolinone Lactam Unit

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex organic molecules in a single pot from three or more starting materials frontiersin.orgbeilstein-journals.org. For the synthesis of isoindolinones, MCRs provide rapid access to the γ-lactam core, significantly reducing reaction steps, time, and waste compared to traditional linear syntheses frontiersin.orgbeilstein-journals.org.

These reactions often involve the condensation of benzoic acid derivatives, amines, and other carbon sources to form the isoindolinone ring. For instance, reactions involving benzoic acid derivatives, amines, and reagents like DMSO in the presence of oxidants have been reported beilstein-journals.org. Furthermore, MCRs utilizing aromatic aldehydes, imines, or nitriles as starting components have also been developed beilstein-journals.org. Rhodium(III)-catalyzed relay catalysis has emerged as a powerful tool, enabling one-pot syntheses of isoindolinones from readily available aldehydes and amide substrates, even allowing for the direct preparation of known drugs like pagoclone (B163018) and pazinaclone (B1678564) figshare.comacs.org.

Table 1: Key Multicomponent Reactions (MCRs) for Isoindolinone Synthesis

| Reaction Type / Catalyst | Key Reactants | Product Class | Key Features | Citation(s) |

| General MCRs | Benzoic acid derivatives, amines, third reagent (e.g., DMSO) | Isoindolinones, 2-oxindoles | Efficient synthesis of γ-lactam core, atom economy, reduced steps. | beilstein-journals.org |

| Solid-Phase MCRs | Chiral β-keto lactam, aldehyde, isocyanide, dienophile | 3-Substituted isoindolinones (chiral) | Modular approach, microwave irradiation for optimization, potential for library synthesis. | frontiersin.orgnih.gov |

| RhIII Relay Catalysis | Aldehydes, amide substrates (e.g., N-pyridin-2-yl benzamide) | Isoindolinones | One-pot synthesis, mild conditions, avoids pre-preparation of amides, direct synthesis of drugs (pagoclone, pazinaclone). | figshare.comacs.org |

| MCRs with Benzaldehydes | Benzaldehydes, amines, isocyanides, dienophiles (in sequence) | 3-Substituted isoindolinones | Microwave assisted, good to excellent yields. | frontiersin.org |

Development of General Synthetic Routes to this compound Derivatives and Analogues

Beyond the total synthesis of this compound, significant efforts have been directed towards developing general synthetic routes for a wide array of this compound derivatives and other isoindolinone analogues. These efforts aim to create diverse compound libraries for biological screening and to explore structure-activity relationships. The methodologies employed often build upon the fundamental reactions used for this compound, adapting them for broader substrate scopes. For instance, the synthesis of spiroisoindolinone indenes showcases a modular approach to constructing complex isoindolinone-containing scaffolds irb.hracs.orgnih.gov. The development of general synthetic routes also encompasses the exploration of novel cyclization strategies and functionalization techniques applicable to the isoindolinone core.

Regioselective and Chemoselective Transformations in Isoindolinone Chemical Synthesis

Achieving regioselectivity (control over the position of a chemical reaction) and chemoselectivity (control over which functional group reacts) is paramount in complex molecule synthesis. In the realm of isoindolinone chemistry, these principles are applied in various transformations.

For example, the synthesis of spiroisoindolinone indenes often involves an intercepted Meyer–Schuster rearrangement followed by an intramolecular Friedel–Crafts alkylation relay, which proceeds with high chemoselectivity and regioselectivity irb.hracs.orgnih.gov. Propargyl alcohols are particularly useful in C–H activation reactions, as their hydroxyl group can confer unique chemoselectivity and regioselectivity rsc.org. Transition-metal-catalyzed C–H activation reactions, such as those involving rhodium, have been developed for the regioselective synthesis of substituted isoindolinones and related heterocycles rsc.org. These transformations allow for precise control over the formation of specific bonds and functional groups, enabling the construction of intricate molecular architectures.

Table 2: Examples of Regioselective and Chemoselective Transformations in Isoindolinone Synthesis

| Transformation Type | Key Reactants/Conditions | Selectivity Achieved | Product Class / Relevance | Citation(s) |

| Meyer–Schuster Rearrangement / Intramolecular Friedel–Crafts Alkylation Relay | Isoindolinone-derived propargylic alcohols, external aromatic nucleophiles, Brønsted acid | Chemoselective, Regioselective | Spiroisoindolinone indenes | irb.hracs.orgnih.gov |

| Transition-Metal-Catalyzed C–H Activation (e.g., RhIII) | Acrylamides, propargyl alcohols | Regioselective | Trisubstituted 2-pyridones (related heterocycles), Isoindolinones via C-H activation | rsc.org |

| Halogen-Lithium Exchange followed by Intramolecular Cyclization (Parham Cyclization) | Aryl halides, electrophilic sites | Regioselective | Isoindolinone lactam core (e.g., in this compound synthesis) | researchgate.netresearchgate.net |

Compound List:

this compound

Cichorine

Isoindolinone

2-Oxindole

Pagoclone

Pazinaclone

Advanced Spectroscopic and Spectrometric Characterization Methods in Zinnimidine Research

Applications of Advanced NMR Techniques for Structural Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including Zinnimidine. mjcce.org.mk While 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, advanced 2D NMR techniques are indispensable for piecing together the molecular puzzle and studying dynamic processes. slideshare.netnews-medical.net

The initial structural confirmation of this compound, 4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-2,3-dihydroisoindol-1-one, was achieved through extensive 1D and 2D NMR analyses. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (H-H) coupling networks, identifying adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. numberanalytics.com These experiments are critical for unambiguously assigning the complex aromatic and aliphatic signals of the this compound scaffold. For instance, HMBC correlations would be key in connecting the prenyl side chain to the isoindolinone core via the ether linkage.

For studying the molecule's conformation and intermolecular interactions, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. news-medical.net This technique detects through-space interactions between protons that are close to each other, providing insights into the molecule's preferred three-dimensional arrangement in solution. Furthermore, advanced techniques like ¹H-¹⁵N HMBC, which have been used to revise the structures of related isoindoline (B1297411) compounds like Porritoxin (B1222387), could be applied to this compound to probe the nitrogen environment within the lactam ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from H to C) |

| 1 | ~170 | - | C3-H, N-H |

| 3 | ~45 | ~4.5 (s, 2H) | C1, C3a, C4, C7a |

| 3a | ~135 | - | C3-H, C4-H |

| 4 | ~150 | ~6.8 (s, 1H) | C3, C3a, C5, C5-CH₃ |

| 5 | ~120 | - | C4-H, C6, C7, C5-CH₃ |

| 5-CH₃ | ~10 | ~2.2 (s, 3H) | C4, C5, C6 |

| 6 | ~155 | - | C5-CH₃, C7, O-CH₂ |

| 7 | ~110 | - | C3a, C5, C6, C7a |

| 7a | ~140 | - | C3-H, C4-H, C7 |

| 4-OCH₃ | ~60 | ~3.8 (s, 3H) | C4 |

| 1' | ~68 | ~4.6 (d, 2H) | C6, C2', C3' |

| 2' | ~120 | ~5.5 (t, 1H) | C1', C3', C4', C5' |

| 3' | ~140 | - | C1'-H, C2'-H, C4', C5' |

| 4' | ~18 | ~1.8 (s, 3H) | C2', C3', C5' |

| 5' | ~26 | ~1.7 (s, 3H) | C2', C3', C4' |

| N-H | - | ~8.0 (br s, 1H) | C1, C3, C7a |

Note: This table represents predicted values based on the known structure of this compound and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry and Advanced Fragmentation Analysis (e.g., LC-MS/MS, Ion Mobility MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and confidence. For this compound (C₁₅H₁₉NO₃), the theoretical exact mass is 261.1365 g/mol . HRMS analysis would confirm this composition, distinguishing it from other molecules with the same nominal mass.

When coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), this technique becomes a powerful tool for both identification and structural analysis, even in complex mixtures. ncsu.edu In a typical LC-MS/MS experiment, the parent ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic pattern of product ions. nih.gov Analysis of these fragments provides structural information. lcms.cz

For this compound, the protonated molecule ([M+H]⁺) has an m/z of 262.144. nih.gov Its fragmentation pattern would likely involve characteristic losses related to its functional groups. A primary fragmentation would be the cleavage of the ether bond, leading to the loss of the prenyl group (C₅H₈, 68 Da) or the entire prenoxy group (C₅H₉O, 85 Da). The stability of the resulting isoindolinone core would make these favorable fragmentation pathways.

Table 2: Experimental LC-MS/MS Fragmentation Data for this compound [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 262.144 | 194.0821 | Loss of prenyl group (C₅H₈) from [M+H]⁺ |

| 262.144 | 179.0582 | Loss of prenoxy group (C₅H₉O) from [M+H]⁺ |

| 262.144 | 151.0731 | Further fragmentation of the isoindolinone core |

| 262.144 | 121.0647 | Further fragmentation of the isoindolinone core |

| 262.144 | 96.0441 | Smaller fragment, possibly from side chain or aromatic ring cleavage |

Data sourced from PubChem CID 442878. nih.gov Proposed fragment structures are hypothetical.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the ion's size, shape, and charge. While this compound itself is not expected to have multiple stable conformers in the gas phase, IM-MS would be highly valuable for separating it from any potential structural isomers present in a crude fungal extract, which may not be separable by chromatography alone.

Vibrational Spectroscopy (e.g., Infrared, Raman, Near-Infrared) in Conformational Analysis and Molecular Recognition

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. mdpi.com Each functional group has characteristic vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint". mjcce.org.mk This is used to confirm the presence of functional groups and can provide insights into conformation and intermolecular interactions like hydrogen bonding. mdpi.com

The IR spectrum of this compound would be dominated by strong absorptions corresponding to its key functional groups. nih.gov For example, the lactam moiety would show a strong carbonyl (C=O) stretching vibration and an N-H stretching band. The aromatic ring and the prenyl side chain would contribute C-H and C=C stretching vibrations. The ether linkage (C-O-C) would also have a characteristic stretching band.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |

| Lactam N-H | Stretch | 3200 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Lactam C=O | Stretch | ~1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether C-O-C | Asymmetric Stretch | ~1250 |

Note: These are predicted frequency ranges. The exact position of a band is sensitive to the molecule's environment and structure.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and is particularly useful for studying the carbon skeleton and aromatic rings. The two techniques provide complementary information for a complete vibrational analysis. Subtle shifts in the N-H and C=O stretching frequencies can indicate the presence and strength of hydrogen bonding, providing clues about how this compound might interact with biological targets or organize in a crystalline state.

Chiroptical Spectroscopy for Elucidating Stereochemical Features (e.g., Time-Dependent Density Functional Theory (TD-DFT) Circular Dichroism (ECD) Spectra Comparison)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore.

Crucially, This compound is an achiral molecule . Its structure lacks any stereocenters, and it is not atropisomeric. nih.gov Therefore, a pure sample of this compound will not produce an ECD spectrum.

However, the isoindolinone family of natural products contains many chiral members. For these related compounds, ECD is an essential tool for stereochemical assignment. researchgate.net The modern approach involves comparing the experimentally measured ECD spectrum with a theoretical spectrum calculated using Time-Dependent Density Functional Theory (TD-DFT). unipi.it This computational method involves several steps:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer using DFT.

Calculation of the ECD spectrum for each conformer using TD-DFT.

Boltzmann-averaging the calculated spectra based on the relative energies of the conformers to produce a final theoretical spectrum.

The absolute configuration is assigned by matching the sign and shape of the experimental spectrum to the calculated spectrum for one of the enantiomers. This method has been successfully applied to determine the absolute configurations of complex isoindolinone-containing natural products like stachybotrin J. researchgate.net Thus, while not applicable to this compound itself, the principles of chiroptical spectroscopy are vital in the broader research context of its parent chemical class.

Integration of Spectroscopic Data with Chemometric Approaches for Data Interpretation

In natural product research, isolated compounds like this compound are often part of a complex metabolic profile produced by the source organism. Interpreting the large datasets generated by spectroscopic analysis (e.g., from LC-MS or NMR) of these complex mixtures can be challenging. Chemometrics applies multivariate statistical methods to extract meaningful information from such chemical data. frontiersin.orgredalyc.org

While no specific chemometric studies on this compound have been published, this approach holds significant potential. For example, Principal Component Analysis (PCA) could be applied to the NMR or MS spectra of extracts from different strains or culture conditions of Alternaria. This could reveal metabolic differences and help identify conditions that maximize this compound production or lead to the discovery of new, related compounds. unesp.br

Furthermore, multivariate calibration methods like Partial Least Squares (PLS) regression could be used to build predictive models. frontiersin.org By correlating spectroscopic data (e.g., from Near-Infrared spectroscopy) with this compound concentrations determined by a reference method (like HPLC), a rapid, non-destructive quantification method could be developed for quality control or screening purposes without needing to isolate the compound each time. redalyc.org This integration of spectroscopy and statistics is a powerful strategy for accelerating natural product research from discovery to application.

Theoretical and Computational Studies of Zinnimidine

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For Zinnimidine, these methods are crucial for elucidating its electronic structure and predicting how it interacts with electromagnetic radiation, which is the basis of spectroscopy.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone tool in modern physics and chemistry, allowing for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgnih.gov This approach offers a balance of accuracy and computational cost, making it feasible for molecules the size of this compound. wikipedia.org DFT has been employed in studies involving this compound to gain biochemical insights and to study chemical reactivity. dntb.gov.uaehu.es

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of systems in the presence of time-dependent potentials, such as those from an electric or magnetic field. wikipedia.orgmpg.de Its primary application is to calculate excited state properties, making it an invaluable tool for predicting and interpreting electronic absorption spectra (like UV-Vis) and circular dichroism spectra. wikipedia.orgscm.com The formal foundation for TDDFT is the Runge–Gross theorem, which establishes a mapping between the time-dependent density and the time-dependent potential. wikipedia.org For this compound and related systems, TD-DFT is the theoretical basis for computing electronic excitation energies and predicting spectroscopic outcomes. wikipedia.orgmpg.de

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to confirm or determine a molecule's structure. schrodinger.com This is particularly vital in the study of natural products where isolating large quantities for extensive experimental analysis can be challenging.

Computational spectroscopy workflows often use DFT and TD-DFT to simulate various types of spectra:

Nuclear Magnetic Resonance (NMR) Spectra: DFT calculations can accurately predict NMR chemical shifts (¹H, ¹³C, etc.) and coupling constants. schrodinger.com These predicted spectra are then compared with experimental data. For this compound and its synthetic intermediates, extensive 2D NMR measurements have been a key tool for assigning the correct stereochemistry and structure, a process that can be guided and validated by computational predictions. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectra: TD-DFT is the method of choice for simulating electronic circular dichroism (ECD) spectra. scm.comschrodinger.com Since ECD is sensitive to the stereochemistry of a molecule, comparing the predicted spectrum of a proposed structure with the experimental spectrum is a powerful method for determining the absolute configuration of chiral molecules like this compound.

Infrared (IR) Spectra: DFT calculations can predict vibrational frequencies and intensities, which correspond to peaks in an IR spectrum. arxiv.org Machine learning models trained on DFT data are also emerging as a highly efficient method for predicting IR spectra. arxiv.orgnih.gov These predictions help in assigning experimental IR bands to specific molecular vibrations.

Table 1: Computational Methods for Spectroscopic Prediction

| Spectroscopic Data | Primary Computational Method | Information Gained |

|---|---|---|

| NMR | Density Functional Theory (DFT) | Chemical shifts, coupling constants for structure elucidation. schrodinger.comnih.gov |

| CD / ECD | Time-Dependent DFT (TD-DFT) | Electronic transitions, absolute configuration of chiral centers. scm.com |

| IR / VCD | Density Functional Theory (DFT) | Vibrational frequencies for functional group identification and structure. arxiv.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior. frontiersin.org

For a flexible molecule like this compound, MD simulations are used for:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule in different environments. This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as water, or biological targets like enzymes or receptors. nih.gov These simulations can reveal key binding interactions and provide insight into the molecule's mechanism of action. Studies involving this compound have utilized MD simulations to understand its dynamic properties and interactions within a biological context. dntb.gov.uaresearchgate.net

Development and Application of Force Fields for this compound and Related Molecular Systems (e.g., GFN-FF)

Molecular dynamics simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the energy of a system as a function of its atomic coordinates. The accuracy of an MD simulation is highly dependent on the quality of the force field used.

A notable advancement in this area is the development of generic, system-independent force fields. GFN-FF (Geometry, Frequency, Noncovalent, Force Field) is a state-of-the-art, partially polarizable force field designed for the accurate description of structures and dynamics of large molecules, including biomolecules and organometallics. researchgate.netreadthedocs.io

Key features of GFN-FF include:

Broad Applicability: It is a generic force field applicable across the periodic table, requiring only Cartesian coordinates and elemental composition as input. readthedocs.io

Accuracy and Speed: It aims to combine the speed of classical force fields with an accuracy that approaches that of quantum mechanics. researchgate.netreadthedocs.io

Automated Parameterization: It automatically constructs all potential energy terms, simplifying its application. readthedocs.io

GFN-FF and related methods are particularly well-suited for modeling this compound and its analogues. They can be used for robust conformational searches and to generate stable and accurate trajectories in MD simulations, providing reliable data on the molecule's structural and dynamic properties. researchgate.netavogadro.cc

Computational Approaches to Biosynthetic Pathway Prediction and Enzyme Mechanism Elucidation

Understanding how a natural product like this compound is synthesized by its host organism (a fungus) is a key area of research. mdpi.com Computational tools have become essential for predicting and elucidating these complex biosynthetic pathways. nih.gov These approaches often involve retrosynthesis, where the target molecule is computationally "broken down" into simpler precursors, and data mining to identify enzymes capable of catalyzing each step. nih.govpharmafeatures.com

Recent research has successfully described the complete biosynthesis of the fungal alkaloid this compound, providing significant biochemical insights into how its core isoindolinone structure is formed. researchgate.net Computational methods play a crucial role in this process by:

Predicting Reaction Networks: Using algorithms to generate all theoretically possible enzymatic pathways from simple starting materials to the final product. osti.gov

Identifying Candidate Enzymes: Searching genomic and proteomic databases for enzymes that are known to catalyze reactions similar to those predicted in the pathway. nih.gov

Elucidating Mechanisms: Using quantum chemical calculations (like DFT) to model the reaction mechanism of a specific enzyme, helping to understand how it achieves its catalytic function.

Table 2: Computational Workflow for Biosynthetic Pathway Prediction

| Step | Computational Method | Purpose |

|---|---|---|

| 1. Retrosynthesis | Retrosynthesis Algorithms (e.g., BioRetro, RetroPath) | Predict potential reaction steps to synthesize the target molecule. nih.gov |

| 2. Enzyme Search | Database Mining & Sequence Homology | Identify candidate enzymes for each predicted reaction step. nih.gov |

| 3. Pathway Ranking | Scoring Functions (e.g., pathway length, atom conservation) | Prioritize the most plausible and efficient biosynthetic routes. nih.gov |

| 4. Mechanism Study | QM/MM, DFT Calculations | Elucidate the detailed catalytic mechanism of key enzymes. dntb.gov.ua |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques used to predict the properties and biological activities of molecules based on their chemical structure. nih.govscience.gov These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic features) and an observed property or activity.

For this compound, QSPR/QSAR modeling is valuable for:

Designing Analogues: Predicting how modifications to the this compound scaffold will affect its properties, allowing for the rational design of new analogues with potentially improved activity or other desirable characteristics.

Screening Libraries: Virtually screening libraries of this compound-related compounds to prioritize which ones should be synthesized and tested experimentally.

Understanding Mechanism: Identifying the key structural features of the molecule that are most important for its activity.

Studies have utilized QSPR and machine learning approaches on molecular dynamics data for systems related to this compound, demonstrating the utility of these methods in modeling the properties of this class of compounds. ehu.esresearchgate.net

Molecular Docking and Protein-Ligand Interaction Studies (focused on theoretical binding modes and target recognition)

As of the current available scientific literature, detailed molecular docking and specific protein-ligand interaction studies focusing exclusively on this compound are not extensively reported. While this compound is a known fungal metabolite and phytotoxin, and its synthesis has been documented, comprehensive computational analyses to elucidate its specific binding modes and identify its precise molecular targets through theoretical studies are not yet publicly available.

General computational chemistry approaches and in silico analyses are often employed in the study of natural products to predict their potential biological targets and understand their mechanisms of action. unl.ptayurvedjournal.com These methods can include molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein, and molecular dynamics simulations, which can provide insights into the stability of the protein-ligand complex and the nature of their interactions over time. unl.ptayurvedjournal.com

In studies involving isoindolinone derivatives, a class of compounds to which this compound belongs, molecular modeling techniques have been used to explore their pharmacological activities. researchgate.net Such studies can reveal key structural features necessary for binding to specific receptors and can help in the design of more potent and selective analogs. nih.gov However, specific data from such computational analyses applied directly to this compound, including predicted binding affinities, key interacting amino acid residues, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions), have not been detailed in the accessible research.

While this compound has been identified in studies alongside other compounds that were subjected to molecular docking, the detailed computational analysis in those instances was often focused on other molecules within the study. dntb.gov.ua The development of predictive models for drug-target binding affinity is an active area of research, utilizing machine learning and deep learning approaches to analyze large datasets of known interactions. nih.govarxiv.orgmdpi.combiorxiv.orgdiva-portal.orgnih.govnih.gov The application of such predictive tools to this compound could potentially identify putative protein targets and guide future experimental validation.

The prediction of protein-ligand interactions through computational means is a complex process that relies on accurate structural information for both the ligand and the target protein. plos.org For this compound, its 3D structure is available in public databases like PubChem (CID 442878), which provides a starting point for any future in silico investigation. nih.gov

Future theoretical and computational studies on this compound would be invaluable in several ways:

Target Identification: Predicting the potential protein targets of this compound could help to explain its observed phytotoxicity and explore other potential biological activities.

Binding Mode Analysis: Understanding how this compound interacts with its target(s) at a molecular level can provide a rational basis for its activity.

Analogue Design: Insights from molecular modeling could guide the synthesis of this compound analogues with improved activity or altered selectivity. nih.gov

The advancement of computational methods continues to offer powerful tools for the investigation of natural products. unl.ptayurvedjournal.com It is anticipated that future research efforts will apply these techniques to compounds like this compound to unlock a deeper understanding of their molecular interactions and biological functions.

Future Directions and Emerging Research Avenues for Zinnimidine

Advancements in Biosynthetic Engineering for Zinnimidine Production and Structural Diversification

The elucidation of this compound's complete biosynthetic pathway has paved the way for advanced bioengineering strategies aimed at both improving yield and generating novel derivatives. nih.gov The identified key enzymes—ZinADEF for isoindolinone scaffold formation, ZinB for methylation, and ZinE for prenylation—serve as critical tools for metabolic engineering. nih.gov

Future research will likely focus on optimizing the expression of these enzymes in heterologous hosts, such as Saccharomyces cerevisiae or other industrially relevant microorganisms. nih.govmpg.de This approach offers a promising alternative to traditional chemical synthesis or extraction from natural sources, which often suffer from low yields. nih.gov Techniques like CRISPR-Cas9 genome editing can be employed to precisely modify host genomes, enhancing precursor supply and directing metabolic flux towards this compound production. mdpi.commdpi.com

Moreover, the enzymatic machinery of this compound biosynthesis holds significant potential for structural diversification. The flavin-dependent oxidoreductase ZinD, which is central to the formation of the isoindolinone core, has already demonstrated flexibility. nih.gov Enzymatic reactions using ZinD with various amino-containing compounds have successfully synthesized porritoxin (B1222387) and other novel isoindolinones. nih.gov This enzymatic promiscuity can be exploited to create libraries of new this compound analogues with potentially altered biological activities. Future work could involve protein engineering techniques to modify the substrate specificity of these biosynthetic enzymes, further expanding the accessible chemical space. mednexus.org

Table 1: Key Enzymes in this compound Biosynthesis and Their Engineering Potential

| Enzyme | Function in this compound Biosynthesis | Potential Engineering Application |

|---|---|---|

| ZinADEF | Catalyze the transformation of a tetraketide precursor to form the isoindolinone scaffold. nih.gov | Overexpression in heterologous hosts to increase production of the core structure. |

| ZinB | Catalyzes methylation. nih.gov | Can be used in biocatalytic systems to modify other similar scaffolds. |

| ZinE | Catalyzes prenylation. nih.gov | Engineering for alternative alkyl group transfers to create novel analogues. |

| ZinD | Flavin-dependent oxidoreductase involved in the key conversion to the isoindolinone core. nih.gov | Use with diverse amino-containing substrates to generate a variety of novel isoindolinones. nih.gov |

Development of Novel and Efficient Synthetic Methodologies for Complex this compound Analogues

While total syntheses of this compound have been achieved, future efforts in synthetic chemistry will gravitate towards developing more efficient and modular methodologies for producing complex analogues. researchgate.net Strategies such as the Parham cyclization, which has been used to construct the lactam unit, provide a solid foundation. researchgate.net However, inspiration can be drawn from recent advances in synthetic chemistry, such as the development of one-pot reactions that minimize purification steps, reduce waste, and save time. nih.govtohoku.ac.jp

Late-stage functionalization (LSF) is a particularly promising strategy for generating this compound derivatives. nih.govnih.gov This approach focuses on modifying a complex, pre-formed molecular scaffold, allowing for the rapid exploration of structure-activity relationships (SAR). nih.govnih.gov By applying modern catalytic methods to the this compound core, a diverse library of analogues can be created. This diversification is crucial for optimizing biological activity and other pharmaceutical properties. Methodologies that allow for the high-throughput synthesis and screening of these analogues in microdroplets are also emerging, which could dramatically accelerate the discovery of new bioactive compounds based on the this compound scaffold. nih.gov

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Offers improved control over reaction parameters, safety, and potential for scalability in the synthesis of this compound derivatives. worktribe.com |

Integration of Advanced Spectroscopic and Computational Platforms for Holistic Natural Product Research

The structural elucidation of this compound and its naturally occurring congeners has relied on a suite of spectroscopic methods. researchgate.net The future of research in this area lies in the deeper integration of advanced analytical techniques with powerful computational platforms for a more holistic understanding. mdpi.comfrontiersin.org This synergy can accelerate the identification of novel compounds, refine structural assignments, and predict biological activities.

Advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) combined with liquid chromatography (e.g., HPLC-DAD/MS), multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential. researchgate.netresearchgate.net These tools provide detailed information on molecular weight, structure, and stereochemistry. researchgate.net For instance, DFT-GIAO NMR chemical shift calculations have been used to determine the structures of related complex isoindolinone alkaloids, showcasing the power of combining experimental NMR data with computational prediction. researchgate.net

Computational chemistry offers a vast toolkit, including computer-aided drug design (CADD), quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations. frontiersin.orgresearchgate.net These methods can be used to model this compound's properties, predict its interactions with potential targets, and guide the design of new analogues with enhanced potency or selectivity. frontiersin.org The ultimate goal is to create an integrated workflow where -omics data, advanced spectroscopy, and machine learning algorithms converge to streamline the entire natural product discovery and development pipeline. nih.govmdpi.com

Exploration of this compound as a Scaffold for Chemical Probe Development

The this compound structure represents an attractive scaffold for the development of chemical probes—small molecules designed to selectively interact with and study specific biological targets. mdpi.comthermofisher.kr These probes are invaluable tools for target validation and for dissecting complex biological pathways. thermofisher.kr

Developing a chemical probe from the this compound scaffold would involve the rational design and synthesis of derivatives that incorporate two key features: a reactive group and a reporter tag. frontiersin.org The reactive group is designed to form a covalent bond with the biological target, enabling its capture and identification. The reporter tag, such as a biotin (B1667282) molecule or a fluorophore, allows for the detection and isolation of the probe-target complex. mdpi.com

The modular synthetic approaches described previously are ideally suited for creating a library of this compound-based probes with variations in the linker, reactive group, and their attachment points on the scaffold. frontiersin.org These probes can then be used in chemoproteomic experiments to identify the cellular binding partners of this compound, providing direct insight into its mechanism of action. frontiersin.org The successful development of a potent and selective chemical probe for a this compound target would be a significant step towards understanding its biological function and therapeutic potential. nih.gov

Mechanistic Investigations of this compound's Interactions with Biological Systems at a Molecular Level

A fundamental goal in this compound research is to understand precisely how it exerts its biological effects at the molecular level. This requires moving beyond phenotypic observations to detailed mechanistic investigations of its interactions with cellular components. helmholtz-munich.depitt.edu The biological properties of any molecule are dictated by its physical interactions with other molecules, primarily proteins. nih.gov

The initial step in this process is the identification of this compound's direct biological target(s), a task for which the chemical probes discussed above are essential. thermofisher.kr Once a target protein is identified, a host of biophysical and biochemical techniques can be employed to characterize the interaction. These methods can determine binding affinity, kinetics, and the specific amino acid residues involved in the interaction.

Following experimental target validation, computational modeling can provide an atomic-level view of the interaction. frontiersin.org Molecular docking can predict the binding pose of this compound within the target's active or allosteric site, while molecular dynamics simulations can reveal how this binding affects the protein's conformational dynamics and, consequently, its function. frontiersin.orgresearchgate.net Understanding these intricate molecular interactions is crucial for explaining this compound's bioactivity and for the rational design of second-generation analogues with improved therapeutic profiles. pitt.edu

Q & A

Q. How can researchers establish a foundational pharmacokinetic profile for Zinnimidine?

Methodological Answer:

- Experimental Design: Conduct in vitro assays (e.g., solubility, permeability via Caco-2 cell models) and in vivo animal studies (rodent models) to assess absorption, distribution, metabolism, and excretion (ADME). Use HPLC or LC-MS for quantification .

- Data Precision: Ensure measurements adhere to metric system standards (e.g., concentrations in μM or nM, ±SD ≤10% of mean). Report instrument precision (e.g., LC-MS detection limit: 0.1 ng/mL) .

- Replication: Follow protocols from primary literature, citing methods for synthesizing this compound and validating purity (e.g., NMR, mass spectrometry) .

Q. What strategies are effective for identifying this compound’s molecular targets in disease pathways?

Methodological Answer:

- Literature Review: Use databases like PubMed/Scopus with Boolean operators (e.g., "this compound AND (kinase OR receptor)") to map known targets. Prioritize studies with mechanistic validation (e.g., siRNA knockdown) .

- In Silico Screening: Employ molecular docking tools (AutoDock Vina, Schrödinger) to predict binding affinities. Cross-validate with experimental data (e.g., SPR binding assays) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy across preclinical models?

Methodological Answer:

- Contradiction Analysis: Apply the "principal contradiction" framework to isolate variables (e.g., dosing regimens, species-specific metabolism). Compare studies using PRISMA guidelines for systematic reviews .

- Meta-Analysis: Aggregate data from ≥10 studies; use random-effects models to quantify heterogeneity (I² statistic). Stratify by model type (e.g., murine vs. zebrafish) .

- Experimental Validation: Replicate conflicting protocols under controlled conditions (e.g., identical cell lines, serum-free media) .

Q. What advanced methodologies optimize this compound’s therapeutic index in combinatorial therapies?

Methodological Answer:

- Synergy Screening: Use Chou-Talalay’s combination index (CI) in dose-matrix assays. For CI <1, validate via isobolograms .

- Toxicity Profiling: Perform transcriptomics (RNA-seq) on non-target tissues to identify off-target effects. Use STRING-DB for pathway enrichment .

Q. How can researchers design ethically compliant clinical trials for this compound?

Methodological Answer:

- FINER Criteria: Ensure trials are Feasible (sample size ≥30), Novel (NCT-registered), Ethical (IRB approval), and Relevant (target population defined via biomarkers) .

- Participant Selection: Use stratified randomization to balance covariates (age, comorbidities). Document attrition rates and adverse events per CONSORT guidelines .

Methodological Frameworks

Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .

- Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Disclose exclusion criteria in supplementary materials .

Q. How to integrate omics data into this compound’s mechanism-of-action studies?

Methodological Answer:

- Multi-Omics Integration: Use weighted gene co-expression network analysis (WGCNA) on transcriptomic/proteomic data. Validate hubs via CRISPR-Cas9 knockout .

- Pathway Mapping: Annotate enriched pathways (KEGG, Reactome) and overlay with phenotypic outcomes (e.g., apoptosis via TUNEL assay) .

Data Presentation Standards

Q. What are the best practices for reporting this compound’s crystallographic data?

Methodological Answer:

- CIF Compliance: Deposit .cif files in Cambridge Structural Database (CSD). Include R-factor (<0.05), thermal parameters, and hydrogen bonding networks .

- Reproducibility: Provide crystallography protocols (e.g., temperature, solvent system) in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.